Lumiluteoskyrin

Mutagenicity Mycotoxin Structure-Activity Relationship

Research on anthraquinone genotoxicity demands authentic, well-characterized mutagens. Generic substitution with non-mutagenic analogs (e.g., luteoskyrin) yields false-negative results and flawed structure-activity conclusions. Lumiluteoskyrin is a rigorously defined dimeric anthraquinone photoproduct that selectively induces 8AGR forward mutations in S. typhimurium TM677-a property absent in luteoskyrin. It enables precise dissection of structure-mutagenicity relationships and validation of in vitro toxicity screening panels. Sourced for consistent ≥98% purity and supplied with comprehensive analytical documentation.

Molecular Formula C30H20O12
Molecular Weight 572.5 g/mol
CAS No. 22333-61-5
Cat. No. B608686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumiluteoskyrin
CAS22333-61-5
SynonymsLumiluteoskyrin
Molecular FormulaC30H20O12
Molecular Weight572.5 g/mol
Structural Identifiers
InChIInChI=1S/C30H20O12/c1-5-3-7(31)9-15(21(5)33)27(39)13-11-12-14-18(24(36)10-8(32)4-6(2)22(34)16(10)28(14)40)30(42)20(26(12)38)19(25(11)37)29(41)17(13)23(9)35/h3-4,11-12,19-20,25-26,31,33,36-38,40H,1-2H3
InChIKeyUNJSSLFEEPOIPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lumiluteoskyrin for Bioactivity Studies


Lumiluteoskyrin (CAS 22333-61-5) is a dimeric anthraquinone mycotoxin [1], originally identified as a photoproduct of the hepatocarcinogenic luteoskyrin [2]. It is a secondary metabolite produced by certain Penicillium species [1]. Chemically, it is described as a dark purple crystalline solid with the molecular formula C₃₀H₂₀O₁₂ and a molecular weight of approximately 572.47 g/mol . Its primary utility in scientific research stems from its distinct biological profile within a class of structurally related, but functionally divergent, anthraquinonoid fungal metabolites.

Why Analogs Cannot Substitute Lumiluteoskyrin


Within the family of dimeric anthraquinones from Penicillium, compounds like luteoskyrin, rugulosin, and rubroskyrin share a high degree of structural homology but exhibit starkly contrasting biological activities [1]. The critical failure point for generic substitution lies in their divergent genotoxicity profiles [1]. While luteoskyrin is a known carcinogen that is not mutagenic in standard Salmonella assays, lumiluteoskyrin is demonstrably mutagenic [1]. Therefore, for any research program focused on structure-mutagenicity relationships, DNA damage response, or the development of in vitro toxicity screening panels, substituting lumiluteoskyrin with a more common, non-mutagenic analog like luteoskyrin will fundamentally alter the experimental outcome and lead to incorrect conclusions.

Lumiluteoskyrin Comparative Bioactivity Data


Mutagenicity in Salmonella TM677 Assay

In a head-to-head comparison of twelve mycotoxins, lumiluteoskyrin demonstrates a unique mutagenicity profile distinct from its parent compound, luteoskyrin. Lumiluteoskyrin induces forward mutations to 8-azaguanine resistance (8AGR) in Salmonella typhimurium strain TM677, a phenotype not observed with luteoskyrin [1]. Both compounds, however, did not induce histidine reversions in strains TA98 and TA100 [1].

Mutagenicity Mycotoxin Structure-Activity Relationship

Negative Ames Mutagenicity

Unlike many classic mutagens, lumiluteoskyrin does not induce histidine reversions in the standard Ames test strains TA98 (frameshift) and TA100 (base-pair substitution) [1]. This specific inactivity is shared with its comparator luteoskyrin, further highlighting that the unique mutagenic action of lumiluteoskyrin is captured only in the TM677 forward mutation assay [1].

Genotoxicity Mycotoxin Ames Test

Antibacterial Activity Profile

In a comparative assessment of twelve mycotoxins, lumiluteoskyrin was found to possess antibacterial activity [1]. This property is shared with its comparator luteoskyrin and other class members like (+)rugulosin and rubroskyrin, but is absent in compounds like emodin, islandicin, and iridoskyrin [1]. The specific bacterial strains and quantitative Minimum Inhibitory Concentration (MIC) values were not detailed in the core study.

Antibacterial Antimicrobial Susceptibility Mycotoxin

Photochemical Derivation and Structure

Lumiluteoskyrin is not merely an isolated natural product but a structurally defined photooxidation product of luteoskyrin [1]. This photochemical origin provides a unique and verifiable route for its generation and characterization, distinguishing it from other anthraquinones that may only be obtained through biosynthetic extraction [2]. This is supported by NMR and X-ray crystallography data that elucidated its structure [2].

Photochemistry Natural Product Chemistry Structural Elucidation

Metabolic Detoxification of Mutagenicity

The mutagenic potency of lumiluteoskyrin, observed in the TM677 forward mutation assay, is reduced by the inclusion of rat-liver microsomes [1]. This class-level inference suggests that the compound is subject to metabolic detoxification, a characteristic shared by other mutagenic mycotoxins in the study. While no direct quantitative comparison is available, this property is a critical factor in predicting its behavior in more complex biological systems.

Metabolic Activation Detoxification Mutagenicity

Lumiluteoskyrin Research Applications


Structure-Mutagenicity Relationship Studies

Lumiluteoskyrin is an essential tool for investigating how specific structural modifications, such as photooxidation, alter the genotoxic profile of anthraquinones. Its unique ability to induce 8AGR forward mutations in S. typhimurium TM677, a property absent in the structurally related carcinogen luteoskyrin, makes it a critical control and test compound for dissecting the molecular determinants of mutagenicity within this chemical class [1].

In Vitro Toxicology and Genotoxicity Screening

Due to its distinct mutagenicity profile, lumiluteoskyrin serves as a valuable reference compound in in vitro screening panels designed to detect agents that cause forward mutations. Its activity in the TM677 assay, contrasted with its lack of activity in standard Ames test strains (TA98, TA100), allows researchers to validate assay specificity and explore non-canonical mutagenic mechanisms [1].

Antimicrobial Susceptibility Research

As a confirmed antibacterial agent among a panel of Penicillium-derived mycotoxins, lumiluteoskyrin is suitable for use in comparative antimicrobial susceptibility studies. It can be employed alongside other active (e.g., luteoskyrin, rugulosin) and inactive (e.g., emodin) analogs to define the structural features required for antibacterial activity in this compound family [1].

Metabolic Activation and Detoxification Studies

Lumiluteoskyrin's observed reduction in mutagenic potency upon exposure to rat-liver microsomes positions it as a candidate for studying Phase I and II detoxification pathways. Researchers can use this compound in comparative assays with and without S9 metabolic activation to model how hepatic metabolism modulates the toxicity of photo-transformed mycotoxins [1].

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